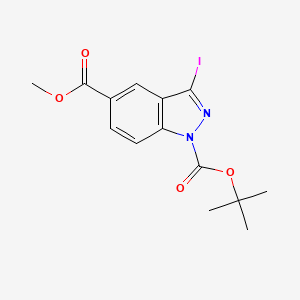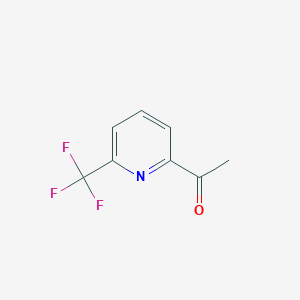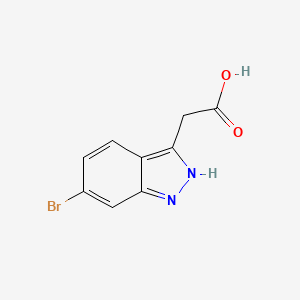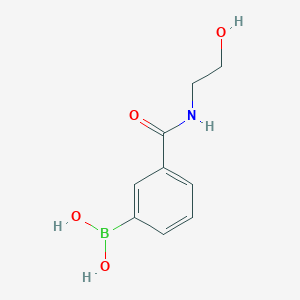
(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid” is a heterocyclic organic compound . It has a molecular formula of C9H12BNO4 . The average mass is 209.007 Da and the monoisotopic mass is 209.085938 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring attached to a boronic acid group and a carbamoyl group . The carbamoyl group is further substituted with a 2-hydroxyethyl group .Chemical Reactions Analysis
Boronic acids and their derivatives, including “this compound”, can participate in various chemical reactions. These include catalytic protodeboronation of alkyl boronic esters and hydrolysis reactions . The rate of these reactions can be influenced by factors such as the pH and the substituents in the aromatic ring .Wissenschaftliche Forschungsanwendungen
Optical Modulation and Saccharide Recognition
Phenyl boronic acids, including derivatives like (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid, are vital in recognizing saccharides and modulating optical properties. These compounds bind to pendant diols, making them useful in saccharide recognition, particularly for their binding and quenching response to saccharides like arabinose, ribose, and xylose. This recognition ability has been demonstrated using single-walled carbon nanotubes, highlighting the compound's potential in optical modulation and saccharide detection (Mu et al., 2012).
Sensing and Complexation with L-lactate
Boronic acids, including derivatives such as this compound, are effective in sensing and complexing with L-lactate. This interaction has been used to develop holographic sensors for L-lactate, which show promise in detecting other compounds with hydroxy groups (Sartain et al., 2008).
Catalytic Activation of Hydroxy Groups
These boronic acid derivatives play a crucial role in catalytic activation of hydroxy groups. This involves forming reversible covalent bonds with hydroxy groups, enabling various organic reactions under mild conditions. The catalytic properties of these acids make them valuable in forming amides, cycloadditions, and conjugate additions (Hall, 2019).
Creation of Multifunctional Hydrogels
The incorporation of boronic acids, like the specified derivative, into hydrogels has led to the creation of multifunctional and multiresponsive materials. These hydrogels have pH, glucose, and redox triresponsive features, along with self-healing properties, demonstrating their utility in various fields including smart device fabrication (Guo et al., 2017).
Carbohydrate Recognition in Water
Boronic acid derivatives are also crucial in carbohydrate recognition, particularly in aqueous solutions. They show significant binding affinity with carbohydrates, proving essential in the design of receptors and sensors for cell-surface glycoconjugates recognition (Dowlut & Hall, 2006).
Bacterial Detection
These compounds have been utilized in bacterial detection, exploiting their ability to bind with diol-groups on bacterial cell walls. This application extends to detecting other cis-diol-containing analytes, offering a robust platform for developing affinity sensors for a wide range of compounds (Wannapob et al., 2010).
Structural Analysis via NMR Spectroscopy
Boronic acid derivatives have been analyzed using NMR spectroscopy, particularly for their binding with diols. This method provides insights into their pKa's and binding dynamics, making them valuable for medical diagnostics and biochemistry studies (Valenzuela et al., 2022).
Anomalous Binding with N-Acetylneuraminic Acid
These compounds exhibit anomalous binding with N-acetylneuraminic acid, which is significant considering the presence of Neu5Ac on biological membranes. This property could be exploited in recognizing glycosylated components on biological membranes, offering potential applications in detecting various cells, viruses, bacteria, and fungi (Otsuka et al., 2003).
Nanomaterials for Drug Delivery
Boronic acids are increasingly used in nanomaterials for targeted drug delivery. Their ability to react with chemical markers of diseases makes them suitable for stimuli-responsive drug delivery systems. They are incorporated in various biomedical materials for cancer, diabetes, and bacterial infection treatments (Stubelius et al., 2019).
Eigenschaften
IUPAC Name |
[3-(2-hydroxyethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c12-5-4-11-9(13)7-2-1-3-8(6-7)10(14)15/h1-3,6,12,14-15H,4-5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVLWQCKVRJBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCO)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657315 | |
| Record name | {3-[(2-Hydroxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
955422-14-7 | |
| Record name | {3-[(2-Hydroxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



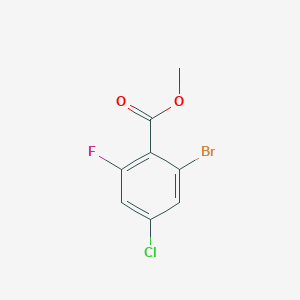
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B3030693.png)
![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B3030695.png)
![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride](/img/structure/B3030697.png)
![(R)-RuCl[(p-cymene)(DTBM-SEGPHOS)]Cl](/img/structure/B3030699.png)


![Imidazo[1,2-A]pyrimidin-6-amine](/img/structure/B3030703.png)

![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3030707.png)

